1-methyl-2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxo-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-21-10-4-5-15(18(21)24)17(23)20-13-14-7-11-22(12-8-14)16-6-2-3-9-19-16/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVZDDSQIWXVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine that has garnered attention for its potential pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

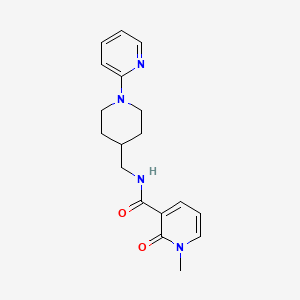

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dihydropyridine core substituted with a pyridine ring and a piperidine moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that it may act on specific enzymes and receptors involved in cellular signaling pathways. Notably, the compound has shown promise in modulating the activity of EZH2 , an enzyme implicated in cancer progression.

Structure-Activity Relationship (SAR)

A study on the structure-activity relationship revealed that modifications to the piperidine ring significantly affect both biochemical potency and cellular efficacy. For instance, derivatives with different N-substituents were tested, demonstrating varying levels of inhibition against EZH2 and other targets. The findings suggest that optimizing these substituents could enhance the compound's therapeutic profile .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antitumor Efficacy : In a study involving Karpas-422 xenograft models, the compound exhibited robust antitumor effects when administered at a dose of 160 mg/kg twice daily. This suggests significant potential for therapeutic application in oncology .

- Mechanism of Action Studies : Further investigations into the mechanism of action revealed that the compound effectively reduced H3K27me3 levels in HeLa cells, indicating its role in epigenetic modulation .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies have highlighted the importance of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound. Notable findings include:

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of dihydropyridine compounds have shown significant promise in the development of new therapeutic agents. The structural modifications in 1-methyl-2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide may enhance its efficacy against various diseases.

Key Insights:

- Antihypertensive Activity: Dihydropyridine derivatives are commonly used as calcium channel blockers in hypertension treatment. The presence of the piperidine ring may enhance selectivity for calcium channels.

Neuropharmacology

This compound has potential applications in treating neurodegenerative diseases. Studies have shown that compounds with similar structures exhibit neuroprotective properties.

Case Studies:

- Alzheimer’s Disease: Research has indicated that piperidine derivatives can inhibit cholinesterase enzymes, which may help alleviate symptoms associated with Alzheimer’s disease by increasing acetylcholine levels .

Table 1: Summary of Neuropharmacological Effects

| Compound | Mechanism of Action | Target Disease | Reference |

|---|---|---|---|

| 1-Methyl-2-Oxo-N... | Cholinesterase Inhibition | Alzheimer’s Disease | |

| Similar Dihydropyridines | Neuroprotection | Neurodegenerative Disorders |

Cancer Therapy

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives. The compound's structural characteristics allow it to interact with various molecular targets involved in cancer progression.

Findings:

- Cytotoxicity Studies: In vitro studies demonstrated that the compound exhibits cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

1-methyl-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

- Key Differences : The substituent at the carboxamide nitrogen is a 5-phenylisoxazolylmethyl group instead of a pyridinyl-piperidinylmethyl group.

- The absence of the piperidine ring may limit interactions with targets requiring a basic nitrogen for binding (e.g., GPCRs or ion channels).

5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)

- Key Differences: Incorporates a cyano group at position 5, a furyl substituent at position 4, and a thioether-linked 4-methoxyphenylketone group.

- Implications: The thioether and methoxy groups may enhance metabolic stability compared to the target compound’s piperidine-pyridine group . The electron-withdrawing cyano group could increase electrophilicity, affecting reactivity in biological systems.

Compounds with Heterocyclic Extensions

Elastase Inhibitor: N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

- Key Differences : Features a methanesulfonyl group on the pyridine ring and a trifluoromethylphenyl group at position 1.

- Implications :

N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900262-41-1)

- Key Differences : Contains a fused pyrrolopyrimidine system instead of a simple dihydropyridine core.

- The dimethoxyphenyl group could reduce CNS penetration due to increased polarity.

Pharmacokinetic and Target Selectivity Considerations

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-methyl-2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide?

Methodological Answer: Synthetic optimization requires systematic variation of:

- Temperature : Elevated temperatures (e.g., 80–120°C) may accelerate cyclization but risk side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) may improve selectivity .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can facilitate amide coupling or pyridine ring formation .

- Reaction time : Monitor progress via TLC or HPLC to avoid over-reaction.

Post-synthesis, purity should be assessed using HPLC (>95%) and NMR to confirm structural integrity .

Q. How can the structure of this compound be unambiguously confirmed?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- ¹H/¹³C NMR : Identify protons on the pyridine, piperidine, and carboxamide moieties (e.g., δ 8.0–8.5 ppm for pyridin-2-yl protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₃N₄O₂).

- X-ray crystallography : Resolve bond angles and spatial arrangement if single crystals are obtainable .

- DFT calculations : Compare experimental IR spectra with computed vibrational modes to validate functional groups .

Q. What computational tools predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the pyridine-2-one core and piperidine linker for hydrogen bonding .

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP and polar surface area .

- Pharmacophore modeling : Identify critical motifs (e.g., carboxamide, pyridinyl group) for activity against specific disease models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Methodological Answer:

- Synthesize analogs : Modify substituents (e.g., pyridin-2-yl → pyrimidin-4-yl; methyl → trifluoromethyl) to probe steric/electronic effects .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for kinases) or cellular models (e.g., apoptosis in cancer lines).

- QSAR modeling : Use ML algorithms (e.g., Random Forest) to correlate substituent properties (Hammett σ, molar refractivity) with activity .

- Cryo-EM/X-ray : Resolve target-ligand complexes to guide rational design .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

Methodological Answer:

- Kinetic studies : Monitor intermediate formation via in-situ IR or NMR to determine rate laws .

- Isotope labeling : Use ¹⁸O-labeled water or ¹³C-labeled carbonyl groups to trace bond formation/cleavage .

- DFT simulations : Calculate transition-state energies for proposed pathways (e.g., nucleophilic acyl substitution vs. radical mechanisms) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based vs. fluorescence viability assays) .

- Control experiments : Test for off-target effects (e.g., ROS generation) and confirm target engagement via CRISPR knockouts or siRNA .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.